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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

hepatitis C virus (HCV) nucleotide inhibitor, PSI-353661.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PSI-353661?

A1: PSI-353661 is a phosphoramidate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-

methylguanosine-5'-monophosphate.[1][2][3] It is metabolized within the cell to its active 5'-

triphosphate form, PSI-352666.[1][2] This active metabolite acts as an alternative substrate for

the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral RNA replication.

Q2: What are the known resistance mutations to PSI-353661?

A2: In vitro resistance selection studies using HCV genotype 2a (JFH-1) replicons have

identified several amino acid substitutions in the NS5B polymerase that confer resistance to

PSI-353661. These include S15G, R222Q, C223Y/H, L320I, and V321I. A high level of

resistance requires a combination of at least three mutations: S15G, C223H, and V321I.

Q3: Does the S282T mutation in NS5B confer resistance to PSI-353661?

A3: No, PSI-353661 retains full activity against HCV replicons containing the S282T

substitution. This mutation is known to confer resistance to other 2'-substituted
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nucleoside/nucleotide analogs, but not to PSI-353661.

Q4: Is there cross-resistance between PSI-353661 and other HCV inhibitors?

A4: There is no cross-resistance observed between PSI-353661 and other classes of HCV

nucleoside/nucleotide inhibitors. Specifically, replicons resistant to PSI-353661 remain fully

susceptible to compounds such as PSI-6130, PSI-7977, INX-08189, and IDX-184.

Q5: What is the impact of resistance mutations on viral fitness?

A5: In genotype 1b replicons, the C223Y/H mutation alone was found to be detrimental to viral

replication. The triple mutant (A15G/C223H/V321I) that confers a high level of resistance to

PSI-353661 exhibited significantly reduced replication efficiency, at approximately 10% of the

wild-type level.

Troubleshooting Guide
Issue: My in vitro experiment shows a loss of PSI-353661 efficacy. How can I determine if this

is due to resistance?

1. Sequence the NS5B Region: The first step is to sequence the NS5B region of the HCV

replicon or virus from your experiment. Look for the specific amino acid substitutions identified

in resistance studies: S15G, R222Q, C223Y/H, L320I, and V321I.

2. Phenotypic Analysis: If you identify one or more of these mutations, you will need to perform

a phenotypic analysis to confirm their role in resistance. This involves engineering the identified

mutation(s) into a wild-type replicon and measuring the change in EC50 value for PSI-353661.

Issue: I am observing a high level of resistance to PSI-353661. What mutational pattern should

I expect?

A high level of resistance to PSI-353661 typically requires the presence of multiple mutations.

In genotype 2a, the combination of S15G, C223H, and V321I has been shown to confer

significant resistance. Single amino acid changes are generally not sufficient to cause a

significant reduction in the activity of PSI-353661.
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Table 1: In Vitro Activity of PSI-353661 against HCV Replicons

HCV Genotype Replicon Type EC50 (nM) EC90 (nM)

1b Wild-type 3.0 ± 1.4 8

1b S282T mutant - 11

Data sourced from multiple studies.

Table 2: Key Amino Acid Substitutions in NS5B Associated with PSI-353661 Resistance in

Genotype 2a Replicons

Amino Acid
Substitution

S15G R222Q C223Y/H L320I V321I

Note: A combination of S15G, C223H, and V321I is required for high-level resistance.

Experimental Protocols
HCV Replicon Assay

This protocol is a generalized procedure for determining the in vitro antiviral activity of a

compound against HCV replicons.

Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates and

incubated overnight.

Compound Dilution: Prepare serial dilutions of the test compound (e.g., PSI-353661) in cell

culture medium.

Treatment: Remove the existing medium from the cells and add the medium containing the

diluted compound.

Incubation: Incubate the plates for a specified period (e.g., 72 hours).
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Quantification of HCV RNA: After incubation, lyse the cells and extract the total RNA.

Quantify the level of HCV replicon RNA using a real-time RT-PCR assay.

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that

reduces the HCV RNA level by 50% compared to the untreated control.

Resistance Selection Studies

This protocol outlines a general method for selecting for drug-resistant HCV replicons.

Initial Culture: Culture HCV replicon-containing cells in the presence of the test compound at

a concentration around its EC50 value.

Dose Escalation: Gradually increase the concentration of the compound in the culture

medium as the cells begin to grow out.

Isolation of Resistant Clones: Once cells are able to proliferate at a high concentration of the

compound, isolate individual cell colonies.

Genotypic Analysis: Extract RNA from the resistant clones and sequence the NS5B region to

identify mutations.

Phenotypic Characterization: Engineer the identified mutations into a wild-type replicon and

perform an HCV replicon assay to confirm their role in conferring resistance.
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Caption: Metabolic activation pathway of PSI-353661.
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Caption: Logical flow of resistance development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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